4-(Difluoromethoxy)-3-fluorobenzaldehyde
Overview
Description
4-(Difluoromethoxy)-3-fluorobenzaldehyde is a compound with the chemical formula C~8~H~6~F~2~O~2~ . It features a benzene ring substituted with both a difluoromethoxy group (–OCHF~2~) and a fluorine atom (–F) at specific positions. This compound is of interest due to its potential applications in synthetic chemistry and drug discovery .
Synthesis Analysis
The synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde involves various methods. One common approach is the reaction of an appropriate precursor (such as 4-fluorobenzaldehyde) with difluoromethylating agents (e.g., difluoromethyl ether or difluoromethyl bromide). The reaction conditions and reagents play a crucial role in achieving high yields and selectivity .
Molecular Structure Analysis
The arrangement of these functional groups influences the compound’s reactivity, stability, and interactions with other molecules .
Physical And Chemical Properties Analysis
Scientific Research Applications
Applications in Spectroscopy and Molecular Analysis
Fourier Transform Microwave Spectroscopy : 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, related compounds to 4-(Difluoromethoxy)-3-fluorobenzaldehyde, have been studied using Fourier transform microwave spectroscopy. This research provides insights into the rotational spectra, molecular structure, and conformational stability of these compounds, crucial for understanding their chemical behavior (Sun et al., 2018).
Vibrational Spectroscopy and DFT Simulations : Studies on 2-fluoro-4-bromobenzaldehyde, a compound structurally similar to 4-(Difluoromethoxy)-3-fluorobenzaldehyde, have provided valuable insights through vibrational spectroscopy and density functional theory (DFT) simulations. The research outlines its molecular structure, vibrational frequencies, and molecular interactions, beneficial for understanding the physical and chemical properties of similar compounds (Tursun et al., 2015).
Applications in Material Science and Chemistry
Synthesis of Aromatic Polyazomethines : Aromatic bis-aldehydes, closely related to 4-(Difluoromethoxy)-3-fluorobenzaldehyde, have been used to synthesize polyazomethines. The study discusses the physicochemical properties of these materials, emphasizing their potential applications in electronic and optoelectronic devices (Hafeez et al., 2016).
Synthesis and Characterization of Bisthiadiazolines : Bisthiadiazolines, synthesized from compounds structurally similar to 4-(Difluoromethoxy)-3-fluorobenzaldehyde, have been evaluated for their antimicrobial properties. This research highlights the potential of these compounds in developing new antimicrobial agents (Yusuf et al., 2012).
Analysis and Separation of Impurities : 4-bromo-3-fluorobenzaldehyde, used in the synthesis of active drug substances, shows the importance of controlling impurities in pharmaceutical manufacturing. The study provides insights into analytical methods for assessing the purity of starting materials and final drug products (Shen et al., 2016).
properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMURAQGGKHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673308 | |
Record name | 4-(Difluoromethoxy)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluorobenzaldehyde | |
CAS RN |
1214379-56-2 | |
Record name | 4-(Difluoromethoxy)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethoxy)-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.